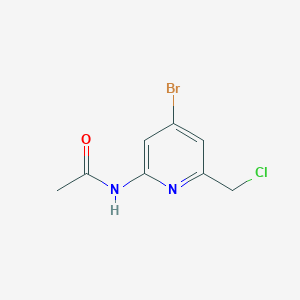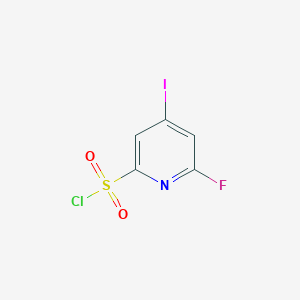![molecular formula C8H8F3N3 B14847859 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14847859.png)
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine is a heterocyclic compound that features a trifluoromethyl group attached to a tetrahydropyrido[3,4-B]pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its utility as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine typically involves multiple steps. One common method starts with the reaction of 2-chloropyrazine with ethanol and hydrazine hydrate to form an intermediate compound. This intermediate is then treated with trifluoroacetic anhydride and chlorobenzene under reflux conditions to introduce the trifluoromethyl group. The final step involves the use of palladium on carbon as a catalyst in a high-pressure reaction vessel to complete the synthesis .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The starting materials are readily available, and the reaction conditions are designed to minimize the formation of byproducts. The use of palladium on carbon as a catalyst is particularly advantageous for large-scale production due to its efficiency and reusability .
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields the corresponding amine .
科学的研究の応用
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer and other diseases due to its ability to modulate biological pathways.
Industry: It is used in the development of agrochemicals and other industrial products
作用機序
The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biological pathways. For example, it has been shown to up-regulate pro-apoptotic proteins and down-regulate anti-apoptotic proteins, leading to the activation of caspases and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine: This compound also features a trifluoromethyl group and a pyrazine ring but differs in its specific structure and biological activity.
Pyrrolopyrazine Derivatives: These compounds share the pyrazine ring system but have different substituents and biological properties.
Uniqueness
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and drug development .
特性
分子式 |
C8H8F3N3 |
|---|---|
分子量 |
203.16 g/mol |
IUPAC名 |
2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H8F3N3/c9-8(10,11)7-4-13-6-3-12-2-1-5(6)14-7/h4,12H,1-3H2 |
InChIキー |
KFAJYQIKZQAPRB-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=NC=C(N=C21)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14847791.png)

![2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14847793.png)

![Ethyl [5-chloro-3-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847796.png)







